molecular formula C4H7KO4 B3052579 Potassium hydrogen diacetate CAS No. 4251-29-0

Potassium hydrogen diacetate

Cat. No. B3052579
CAS RN: 4251-29-0
M. Wt: 158.19 g/mol
InChI Key: FHUOTRMCFQTSOA-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potassium hydrogen diacetate, also known as Potassium diacetate, is a compound with the molecular formula C4H7KO4 . It is a salt of acetic acid and is a white, hygroscopic crystalline solid .


Molecular Structure Analysis

The molecular structure of Potassium hydrogen diacetate has been determined by X-ray analysis . The compound has a monoclinic unit cell with dimensions a = 4·085, b = 23·84, c = 7·226 Å, β= 97·4°, and space group is P 2 1 / n .


Physical And Chemical Properties Analysis

Potassium hydrogen diacetate has a molecular weight of 158.19400 . The melting point is 148 °C .

Scientific Research Applications

1. Hydrogen Bond Studies

Potassium hydrogen diacetate has been subject to theoretical studies examining its proton-transfer potential energy curves. Using ab initio molecular orbital theory and density functional theory, researchers have investigated the effects of metal ions on the hydrogen bonding of potassium hydrogen diacetate. The studies reveal an asymmetric single-well potential energy function, influenced by the crystal field constructed by neighboring potassium ions (Bian & Chen, 1997).

2. Catalytic Hydrogenation Applications

Research has been conducted on catalytic hydrogenation of carbon dioxide in aqueous potassium hydroxide using potassium hydrogen diacetate. This process has been explored using various catalysts, such as isopropyl-substituted PNP-pincer iridium trihydride complex, achieving high turnover numbers and frequency, indicating potential industrial applications (Tanaka, Yamashita, & Nozaki, 2009).

3. Infrared Spectroscopy in Hydrogen Bond Systems

Infrared spectroscopy has been used to study hydrogen bond systems in potassium hydrogen diacetate. This method has provided insights into the nature of hydrogen bonds, revealing features such as asymmetric distribution and the influence of crystal field, which are crucial for understanding the fundamental properties of hydrogen bonds in complex molecules (Albert & Badger, 1958).

4. Hydrogen Storage Materials

Potassium hydrogen diacetate has been explored as a component in hydrogen storage materials. Research indicates its potential in facilitating hydrogen release at relatively low temperatures, which is significant for developing efficient and sustainable hydrogen storage solutions (Diyabalanage et al., 2010).

5. Hydrogen Accumulation in Waste Treatment

Studies have shown that potassium hydrogen diacetate can enhance hydrogen accumulation during the anaerobic fermentation of waste activated sludge. This finding is vital for waste management and renewable energy production, as it demonstrates a method for improving hydrogen yield from waste materials (Li et al., 2020).

Safety And Hazards

Potassium hydrogen diacetate may intensify fire due to its oxidizing properties. It can cause severe skin burns and eye damage, and may cause respiratory irritation . It is advised to avoid contact with skin, eyes, or clothing, avoid ingestion and inhalation, and avoid dust formation .

properties

IUPAC Name

potassium;acetic acid;acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C2H4O2.K/c2*1-2(3)4;/h2*1H3,(H,3,4);/q;;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHUOTRMCFQTSOA-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.CC(=O)[O-].[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7KO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90195297
Record name Potassium hydrogen diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90195297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium hydrogen diacetate

CAS RN

4251-29-0
Record name Potassium hydrogen diacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004251290
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Potassium hydrogen diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90195297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Potassium hydrogen diacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.016
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Potassium hydrogen diacetate
Reactant of Route 2
Potassium hydrogen diacetate
Reactant of Route 3
Potassium hydrogen diacetate
Reactant of Route 4
Potassium hydrogen diacetate
Reactant of Route 5
Potassium hydrogen diacetate
Reactant of Route 6
Potassium hydrogen diacetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.